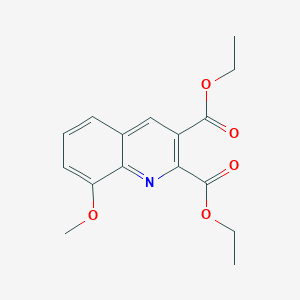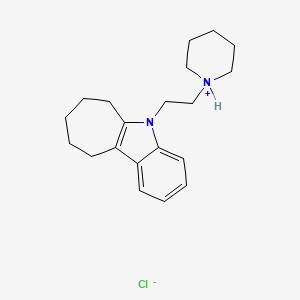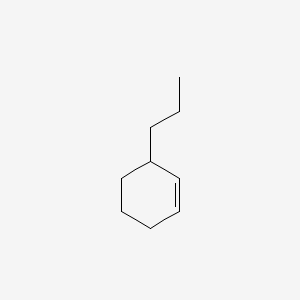
Cyclohexene, 3-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 3-propyl-: is an organic compound with the molecular formula C9H16 . It is a derivative of cyclohexene, where a propyl group is attached to the third carbon of the cyclohexene ring. This compound is also known by other names such as 3-Propylcyclohexene-1 and 3-Propyl-1-cyclohexene .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexene, 3-propyl- can be synthesized through various methods. One common method involves the alkylation of cyclohexene with propyl halides in the presence of a strong base. Another method involves the dehydration of cyclohexanol derivatives using concentrated phosphoric acid .
Industrial Production Methods
In industrial settings, the production of cyclohexene, 3-propyl- often involves catalytic hydrogenation of propyl-substituted cyclohexadienes. This process is typically carried out under high pressure and temperature conditions to ensure complete hydrogenation and high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 3-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone derivatives.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: Halogenation and other substitution reactions can occur at the propyl group or the cyclohexene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexene derivatives
Scientific Research Applications
Cyclohexene, 3-propyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of cyclohexene, 3-propyl- involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simpler analog without the propyl group.
Cyclohexane: The fully saturated analog.
3-Methylcyclohexene: A similar compound with a methyl group instead of a propyl group .
Uniqueness
Cyclohexene, 3-propyl- is unique due to the presence of the propyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
3983-06-0 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
3-propylcyclohexene |
InChI |
InChI=1S/C9H16/c1-2-6-9-7-4-3-5-8-9/h4,7,9H,2-3,5-6,8H2,1H3 |
InChI Key |
XWIMYKYUBWUJOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




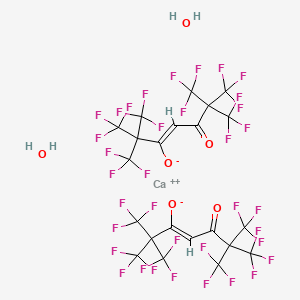
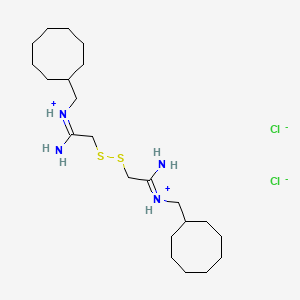

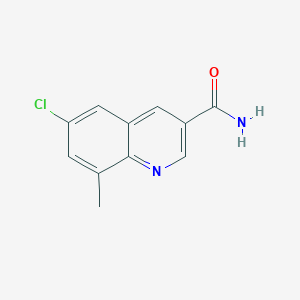
![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)
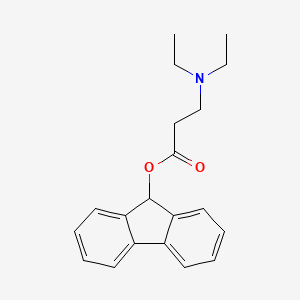
![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)
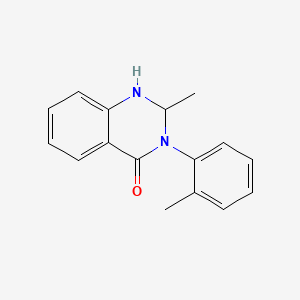

![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)
